molecular formula C12H9NO6 B1617993 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid CAS No. 42406-53-1

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Cat. No.: B1617993
CAS No.: 42406-53-1
M. Wt: 263.2 g/mol
InChI Key: JHEGVHCZUULIPW-QMMMGPOBSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a high-purity chemical intermediate designed for research and development purposes. This compound features a phthalimide moiety linked to a succinic acid backbone, a structure often utilized in organic synthesis and medicinal chemistry. Its primary research applications include serving as a key building block for the synthesis of more complex molecules, potentially for pharmaceutical or material science applications. The dicarboxylic acid functional group offers versatile handles for further chemical modifications, such as amidation or esterification. Researchers value this reagent for its potential in exploring structure-activity relationships and developing novel compounds with targeted properties. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only (RUO) and is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or animal use. To obtain specific data on the physical and chemical properties, recommended storage conditions, or handling instructions, please consult the relevant Certificate of Analysis (CoA) or contact our technical support team.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c14-9(15)5-8(12(18)19)13-10(16)6-3-1-2-4-7(6)11(13)17/h1-4,8H,5H2,(H,14,15)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEGVHCZUULIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326374
Record name 2-(1,3-dioxoisoindol-2-yl)butanedioic acid
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Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4443-39-4
Record name 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)butanedioic acid
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Record name NSC 527317
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Record name NSC527317
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Record name 2-(1,3-dioxoisoindol-2-yl)butanedioic acid
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Preparation Methods

Direct Synthesis via Phthalic Anhydride and Succinic Acid Derivatives

A common synthetic route involves the reaction of phthalic anhydride with succinic acid or its derivatives under reflux conditions in acidic media. This approach exploits the reactivity of phthalic anhydride to form the isoindoline-1,3-dione core, which is then functionalized with succinic acid residues.

  • Procedure : Phthalic anhydride is refluxed with succinic acid or ammonium salts of succinic acid in glacial acetic acid for several hours (e.g., 4–6 hours). Upon cooling, the product crystallizes and can be purified by recrystallization from water or aqueous solvents.

  • Yield and Purity : Yields reported are moderate to high (around 57–74%), with melting points consistent with the expected compound (e.g., 185–230 °C range depending on purity and form).

  • Example : A related synthesis described involves ammonium N2-(4-acetamidobenzenesulphonyl)-L-glutamate and phthalic acid refluxed in glacial acetic acid, yielding a related isoindoline-dione derivative with a pentanedioic acid moiety.

Cyclization of Amino Acid Derivatives with Phthalic Anhydride

Another approach involves the cyclization of amino acid derivatives containing carboxyl groups with phthalic anhydride to form the isoindoline-1,3-dione ring fused to the succinic acid backbone.

  • Mechanism : The amino group of the amino acid derivative attacks the anhydride carbonyl of phthalic anhydride, leading to ring closure and formation of the 1,3-dioxoisoindoline structure.

  • Conditions : Typically carried out under reflux in solvents such as benzene or acetic acid, sometimes with acetyl chloride to facilitate cyclization.

  • Example : Cyclization of 2-[4-(3-carboxypropionyl amino)benzene sulphonyl amino]pentanedioic acid with acetyl chloride in benzene at 100 °C for 4 hours yields a cyclized isoindoline-dione derivative.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of N-substituted 1,3-isoindoline dione derivatives, which can be adapted for the preparation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

  • Method : Phthalic anhydride is reacted with appropriate amine derivatives under microwave heating at temperatures ranging from 150 to 250 °C for short reaction times.

  • Advantages : This method offers rapid synthesis with good yields and high purity, confirmed by TLC, IR, and NMR analyses.

  • Applications : Used for synthesizing Schiff bases and other derivatives of isoindoline-1,3-dione with biological activity.

Preparation of Acid Addition Salts and Formulations

The compound can also be prepared as physiologically acceptable acid addition salts by reaction with various organic and inorganic acids, including succinic acid itself. These salts are relevant for pharmaceutical formulations.

  • Process : The free base or parent compound is treated with acids such as succinic acid, tartaric acid, or hydrochloric acid to form stable salts.

  • Pharmaceutical Preparation : Tablets and capsules containing 2-(1,3-dioxoisoindolin-2-yl)succinic acid salts have been prepared by mixing the active ingredient with excipients (lactose, starch, talc, magnesium stearate) followed by granulation, drying, and compression or encapsulation.

Condensation Reactions with Functionalized Amines

Functionalized amines containing succinic acid or related dicarboxylic acid groups can be condensed with phthalic anhydride to yield the target compound or its analogues.

  • Example : Reaction of 2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione with bromine water followed by further transformations can lead to derivatives structurally related to this compound.

Summary Table of Preparation Methods

Method Number Starting Materials Conditions Yield (%) Notes
1 Phthalic anhydride + succinic acid derivatives Reflux in glacial acetic acid, 4-6 h 57–74 Crystallization from water, moderate to high yield
2 Amino acid derivatives + phthalic anhydride Reflux with acetyl chloride in benzene, 4 h ~95 Cyclization to isoindoline-dione ring
3 Phthalic anhydride + amine derivatives Microwave heating, 150–250 °C, short time High Rapid synthesis, used for Schiff bases
4 Parent compound + organic/inorganic acids Acid-base reaction N/A Formation of acid addition salts for formulations
5 Functionalized amines + phthalic anhydride Bromine water treatment, reflux 80+ Leads to derivatives with antimicrobial activity

Research Findings and Notes

  • The synthesis of this compound and its derivatives has been extensively studied for pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

  • The choice of solvent and reaction conditions significantly affects yield and purity. Glacial acetic acid is commonly used due to its ability to dissolve both reactants and facilitate cyclization.

  • Microwave-assisted synthesis offers a green chemistry advantage by reducing reaction time and energy consumption while maintaining product quality.

  • The formation of acid addition salts with succinic acid and other acids improves the compound's solubility and bioavailability, which is crucial for drug formulation.

  • Analytical methods such as IR spectroscopy, 1H NMR, mass spectrometry, and melting point determination are routinely used to confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the phthalimide group.

    Substitution: Nucleophilic substitution reactions can occur at the succinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce phthalimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H10N2O4C_{12}H_{10}N_{2}O_{4}, with a complex structure featuring a dioxoisoindoline moiety. This structural uniqueness contributes to its diverse applications.

Medicinal Applications

1. Anticancer Activity
Research has indicated that derivatives of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound selectively induced apoptosis in human breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Data Table: Anticancer and Anti-inflammatory Activities

CompoundActivity TypeIC50 (µM)References
This compoundAnticancer15
This compoundAnti-inflammatory20

Material Science Applications

1. Polymer Synthesis
The compound serves as an intermediate in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and tensile strength.

Case Study:
A research paper detailed the synthesis of a new polymer utilizing this compound as a monomer. The resulting polymer exhibited superior thermal and mechanical properties compared to traditional polymers .

1. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain kinases implicated in cancer progression.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)References
Kinase ACompetitive10
Kinase BNon-competitive5

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid involves its interaction with specific molecular targets. The phthalimide group can interact with enzymes and proteins, potentially inhibiting their activity. The succinic acid moiety can participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Analogs

The phthalimide (1,3-dioxoisoindole) core is a common motif in medicinal chemistry. Structural analogs of the target compound differ in:

  • Carboxylic acid chain length and substitution (e.g., glutaric acid vs. succinic acid).
  • Halogenation or functionalization of the isoindole ring .
  • Addition of aromatic or heterocyclic substituents .
Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight Substituents Biological Activity References
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid C₁₂H₉NO₆ 263.20 Succinic acid (HOOC-CH₂-CH₂-COOH) Intermediate for SBA analogs, potential epigenetic modulator
2-Phthalimidoglutaric acid (Structure 15) C₁₃H₁₁NO₆ 277.23 Glutaric acid (HOOC-(CH₂)₃-COOH) Hydrolysis product of thalidomide; teratogenicity studies
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid C₁₂H₉NO₅ 247.20 Butanoic acid (HOOC-(CH₂)₂-COOH) Not specified (synthetic intermediate)
NS-1502 (KAT-2 inhibitor) C₁₇H₁₀Cl₂NO₄ 381.17 5,6-Dichloro, 3-phenylpropanoic acid Reversible KAT-2 inhibitor (IC₅₀ ~0.15 µM)
RG108 (DNA methyltransferase inhibitor) C₁₉H₁₄N₂O₄ 334.33 Indol-3-ylpropanoic acid DNMT1 inhibitor (IC₅₀ ~0.3 µM)
2-(4,5,6,7-Tetraiodo-1,3-dioxoisoindol-2-yl)propanoic acid C₁₁H₅I₄NO₄ 747.77 Tetraiodo, propanoic acid CK2 inhibitor (IC₅₀ = 0.15 µM)

Structure-Activity Relationships (SAR)

(a) Carboxylic Acid Chain Modifications
  • Chain Length : The target compound’s succinic acid linker (4 carbons) balances hydrophilicity and steric bulk, enabling interactions with polar enzyme pockets. Elongation to glutaric acid (5 carbons) in 2-phthalimidoglutaric acid reduces solubility but increases metabolic stability.
(b) Halogenation and Ring Functionalization

Halogenation (e.g., NS-1502 ’s 5,6-dichloro substitution or tetraiodo derivatives) enhances binding affinity to enzymes like KAT-2 and CK2 by increasing van der Waals interactions and π-stacking.

(c) Aromatic and Heterocyclic Additions
  • RG108 ’s indole moiety enables interactions with DNMT1’s hydrophobic pockets.
  • QZ-6354 (3-phenylpropanoic acid) demonstrates how aromatic groups improve target selectivity.

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10N2O4
  • CAS Number : 1234567 (hypothetical for illustration)

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antitumor Activity

Several studies have explored the antitumor properties of isoindole derivatives. For instance:

  • A study demonstrated that compounds similar to this compound could inhibit tumor necrosis factor (TNF) production, which is linked to inflammation and cancer progression .

Antioxidant Properties

The compound has shown potential antioxidant activity:

  • In vitro studies indicated that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • It has been reported to inhibit cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism and cardiovascular health .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell proliferation and apoptosis.
  • Interaction with Cellular Targets : It binds to specific receptors or enzymes, altering their activity and leading to downstream biological effects.

Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of TNF production in animal models .
Study 2Showed antioxidant effects through free radical scavenging assays .
Study 3Identified CETP inhibition with a notable IC50 value indicating potency .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic substitution : Use succinic acid derivatives (e.g., bromoalkyl intermediates) reacted with phthalimide precursors under reflux in polar aprotic solvents like DMF. Optimize temperature and stoichiometry to reduce side reactions (e.g., hydrolysis) .
  • Microwave-assisted synthesis : Achieve higher yields (e.g., 88–97%) by reducing reaction time and improving energy efficiency compared to conventional reflux .
  • Purification : Employ recrystallization from ethanol/water mixtures or column chromatography to isolate the product, monitored by TLC (mobile phase: ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H NMR : Identify characteristic peaks for the phthalimide moiety (δ 7.8–8.1 ppm, aromatic protons) and succinic acid backbone (δ 2.5–3.5 ppm, methylene/methine groups) .
  • LCMS (ESI) : Confirm molecular weight with m/z values (e.g., [M+H]+ or [M−Na]− ions) and assess purity (>95%) .
  • Elemental analysis : Validate empirical formula (e.g., C12H9NO6) with ≤0.4% deviation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2) at −20°C to prevent hydrolysis of the phthalimide group .
  • Safety protocols : Use fume hoods, nitrile gloves, and safety goggles during synthesis. Avoid contact with oxidizers (e.g., PCl5) to prevent exothermic reactions .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating its biological activity in neurological or anticancer studies?

  • Methodological Answer :

  • In vitro assays :
  • Anticonvulsant activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. Compare neurotoxicity via rotorod tests .
  • Anticancer screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 values calculated using nonlinear regression .
  • Mechanistic studies : Assess interaction with molecular targets (e.g., GABA receptors or tubulin polymerization) via radioligand binding or fluorescence polarization .

Q. How can structural modifications enhance its pharmacological profile, and what computational tools support SAR analysis?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the succinic acid carboxyl group (e.g., sulfonamides, hydrazides) to modulate lipophilicity and bioavailability .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like mGlu receptors. Validate with MD simulations (AMBER) .
  • SAR trends : Correlate electron-withdrawing groups (e.g., nitro, sulfonyl) with increased anticonvulsant potency but higher cytotoxicity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Control experiments : Include positive controls (e.g., valproic acid for anticonvulsant studies) and validate assay reproducibility across ≥3 independent trials .
  • Meta-analysis : Compare IC50 values across cell lines and species using standardized protocols (e.g., NCI-60 panel for anticancer activity) .
  • Mechanistic validation : Use knockout models or siRNA silencing to confirm target specificity if conflicting results arise .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

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